3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Pharmaceutical Applications
Tetrazole derivatives like 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide are known for their diverse biological activities. They act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, which makes them valuable in drug design . The tetrazole ring can improve the solubility of drug molecules in lipids, enhancing their ability to penetrate cell membranes . This compound could potentially be used in developing new medications with antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties .
Material Chemistry
The tetrazole group is a nitrogen-rich heterocycle, which is advantageous for material chemistry applications. Its electron-donating and electron-withdrawing properties can be utilized in the design of new materials with specific electronic characteristics . The planar structure of tetrazole also aids in the stabilization of electrostatic repulsion, which is beneficial for creating materials with desired electrical properties .
Energetic Materials Research
Compounds containing tetrazole rings are explored for their use in energetic materials. The combination of tetrazole with other energetic structural fragments can lead to the design of new insensitive explosives or propellants with high performance . The presence of multiple nitrogen atoms contributes to the high energy content of these materials.
Metal Coordination Chemistry
Tetrazole derivatives are known to form coordination compounds with metals, which can lead to the formation of complex structures with unique properties . These structures can be used in catalysis, as sensors, or in the development of new materials with specific magnetic or conductive properties.
Analytical Chemistry
The compound could be used as a reagent in analytical chemistry due to its reactive tetrazole group. It may find applications in the detection of reducing carbohydrates or in improving the sensitivity of certain compounds for analysis by techniques like capillary zone electrophoresis .
Biological Research
Indole derivatives, which share structural similarities with the compound being analyzed, have shown a wide range of biological activities. This suggests that 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide could be used in biological research to study various cellular processes or to screen for new pharmacological activities .
Mechanism of Action
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Biochemical Pathways
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which may influence various biochemical pathways .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYAHIVIEHBTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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